molecular formula C22H25N7O3 B2901050 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396853-45-4

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2901050
CAS No.: 1396853-45-4
M. Wt: 435.488
InChI Key: FYKFLGJBUSJCIE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a 3,5-dimethoxyphenyl group and a pyrimidinyl-piperazine scaffold. Its structure integrates a central urea linkage, a pyrimidine ring substituted with a piperazine moiety bearing a pyridin-2-yl group, and a symmetrically substituted aryl group.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-31-18-11-16(12-19(13-18)32-2)26-22(30)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-5-3-4-6-23-20/h3-6,11-15H,7-10H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKFLGJBUSJCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of diarylurea-pyrimidine hybrids. Key structural analogs include:

Compound Name/ID Key Structural Features Biological Activity/Findings Reference
AKF-D52 3-Methoxyphenoxy group, morpholinophenylamino substituent on pyrimidine Induces apoptosis via caspase-dependent/-independent pathways; inhibits FMS/c-KIT kinases
Compound 1f () Thiazole linker, trifluoromethylphenyl group High yield (70.7%); antiproliferative activity inferred from structural class
Compound 11a () Fluorophenyl group, hydrazinyl-oxoethyl-piperazine-thiazole scaffold Yield: 85.1%; ESI-MS m/z: 484.2 [M+H]+
Compound 3d () Coumarin-methylene-hydrazine, bis(trifluoromethyl)phenyl group High molecular weight (788.3 [M−2HCl+H]+); potential for enhanced receptor binding

Key Structural Differences :

  • Aryl Substituents : The 3,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 11a–11o. Methoxy groups may enhance solubility but reduce electrophilic reactivity compared to halogens .
  • Linker Region: The pyridin-2-yl-piperazine-pyrimidine core differs from AKF-D52’s morpholinophenylamino group, which may alter kinase selectivity .
Physicochemical Properties
  • Molecular Weight : Estimated to be ~500–550 g/mol (based on analogs in and ).
  • Solubility : The pyridin-2-yl group and methoxy substituents likely improve aqueous solubility compared to analogs with hydrophobic trifluoromethyl groups .
  • Synthetic Yield : Comparable to analogs (e.g., 70–88% yields in and ), suggesting feasible scalability .

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of this urea derivative?

Methodological Answer: Synthesis optimization should focus on reaction conditions (solvents, catalysts, temperature) and purification techniques. For example:

  • Flow chemistry (): Enables precise control of reaction parameters (e.g., residence time, temperature) to enhance reproducibility and scalability.
  • Copolymerization techniques (): Use of ammonium persulfate (APS) as an initiator in polar solvents (e.g., ethanol) improves yield for urea-linked heterocycles.
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing pyrimidine or piperazine moieties .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • HPLC (): Monitor purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) as the mobile phase .
  • NMR/IR Spectroscopy : Confirm urea linkage (N-H stretch at ~3300 cm⁻¹) and aryl substituents (¹H NMR: δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₄H₂₈N₆O₃) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Comparative analysis (): Replace substituents (e.g., methoxy, fluoro, dimethylamino) and assess changes in binding affinity or potency.
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to quantify IC₅₀ values for analogs .

Q. Q4. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay standardization (): Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., zebrafish) for bioavailability .
  • Statistical modeling (): Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) .

Q. Q5. What computational approaches are suitable for predicting off-target interactions?

Methodological Answer:

  • Molecular docking (): Use AutoDock Vina to simulate binding to non-target kinases or GPCRs. Focus on conserved residues (e.g., ATP-binding pocket).
  • QSAR modeling : Train models with datasets from PubChem ( excluded) to predict ADMET properties .

Q. Q6. How can aqueous solubility challenges be addressed during formulation?

Methodological Answer:

  • Co-solvent systems (): Use cyclodextrins or PEG-based surfactants to enhance solubility without altering bioactivity.
  • pH adjustment : Optimize to ~6.5 (mimicking physiological conditions) using ammonium acetate buffer .

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